An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole
Foreword: Navigating the Data Landscape
In the realm of drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which all further development is built. This guide is dedicated to 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents.[1][2] It is critical to establish at the outset that direct, published experimental data for this specific molecule is scarce. Therefore, this document adopts a dual approach: first, presenting established data for the parent 1H-1,2,4-triazole core, and second, providing expert analysis and data-driven predictions on how the addition of the 3,4-dichlorophenyl substituent modulates these properties. This methodology, grounded in fundamental chemical principles and data from closely related analogues, offers a robust and scientifically-rigorous profile for researchers.
Molecular Structure and Core Characteristics
5-(3,4-dichlorophenyl)-1H-1,2,4-triazole is composed of two key structural motifs: a planar, aromatic 1,2,4-triazole ring and a dichlorinated phenyl ring. The 1,2,4-triazole ring is a π-excessive heterocycle, with its aromaticity conferred by the delocalization of 6π electrons over the five-membered ring.[3]
Tautomerism: A crucial feature of N-unsubstituted 1,2,4-triazoles is annular tautomerism. The proton on the nitrogen can reside on N1, N2, or N4. Theoretical and analytical studies indicate that for the parent ring, the 1H-tautomer is the most stable and predominant form.[4] This equilibrium is vital as it influences hydrogen bonding capability, acidity, and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃ | - |
| Molecular Weight | 214.05 g/mol | - |
| Core Structure | 1H-1,2,4-triazole | [5] |
| Substituent | 3,4-dichlorophenyl | - |
Synthesis Pathway: A Generalized Approach
While a specific, optimized synthesis for 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole is not extensively documented, a reliable and common method for creating 5-aryl-1,2,4-triazoles involves the cyclization of an acyl-thiosemicarbazide intermediate.[6] This approach is favored for its accessibility of starting materials and generally good yields.
Experimental Protocol: Synthesis of 5-Aryl-1H-1,2,4-triazoles
The causality behind this workflow lies in the sequential formation of the necessary bonds. The initial reaction creates the N-acyl hydrazide, which then provides the backbone to form the thiosemicarbazide. The final, base-catalyzed intramolecular cyclization is an efficient way to form the stable triazole ring, with the elimination of water and hydrogen sulfide.
-
Step 1: Formation of 3,4-dichlorobenzohydrazide.
-
React methyl 3,4-dichlorobenzoate with hydrazine hydrate in a suitable solvent like ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Formation of the Thiosemicarbazide Intermediate.
-
Dissolve the 3,4-dichlorobenzohydrazide in ethanol.
-
Add an equimolar amount of an isothiocyanate (e.g., ammonium thiocyanate in an acidic medium).
-
Reflux the mixture for 8-12 hours until the intermediate is formed (monitor by TLC).
-
-
Step 3: Cyclization to form 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-thiol.
-
To the thiosemicarbazide solution, add an aqueous solution of a base, such as sodium hydroxide (8-10%).
-
Reflux for 4-6 hours. This promotes the intramolecular cyclization.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the triazole-thiol.
-
-
Step 4: Desulfurization (if an unsubstituted triazole is desired).
-
The resulting 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-thiol can be converted to the target compound, 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole, through oxidative desulfurization.
-
This can be achieved by reacting the thiol with an oxidizing agent like nitric acid or hydrogen peroxide in a controlled manner.[7]
-
Key Physicochemical Properties: Data and Predictions
The following sections detail the core physicochemical properties. For each, we provide the known value for the 1H-1,2,4-triazole parent and a scientifically-grounded prediction for the 5-(3,4-dichlorophenyl) derivative.
Melting Point
The melting point is a crucial indicator of purity and is influenced by molecular weight, symmetry, and the strength of intermolecular forces.
-
1H-1,2,4-triazole (Experimental): 120-121 °C.[5][8] This moderate melting point is due to the planar structure and extensive hydrogen bonding between molecules.
-
5-(3,4-dichlorophenyl)-1H-1,2,4-triazole (Predicted): > 200 °C.
Justification for Prediction: The addition of the 3,4-dichlorophenyl group significantly increases the molecular weight (from 69.07 to 214.05 g/mol ). This substituent introduces strong van der Waals forces and potential dipole-dipole interactions due to the C-Cl bonds. While it may disrupt some of the ordered hydrogen bonding seen in pure triazole, the substantial increase in mass and surface area is expected to lead to a much higher melting point.
Solubility
Solubility dictates formulation possibilities, bioavailability, and reaction conditions. It is governed by the principle of "like dissolves like."
| Solvent | 1H-1,2,4-triazole (Experimental) | 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole (Predicted) |
| Water | Very Soluble (125 g / 100 mL at 20°C)[8] | Poorly Soluble / Insoluble |
| Ethanol | Soluble[5][9] | Sparingly to Moderately Soluble |
| Acetone | Soluble | Soluble |
| Toluene | Slightly Soluble | Moderately Soluble |
| Hexane | Insoluble | Poorly Soluble / Insoluble |
Justification for Prediction: The parent 1H-1,2,4-triazole is highly polar and acts as both a hydrogen bond donor (N-H) and acceptor (ring nitrogens), leading to its high aqueous solubility.[10] The 3,4-dichlorophenyl group is large, non-polar, and hydrophobic. Its introduction dramatically shifts the molecule's character from hydrophilic to lipophilic. Consequently, aqueous solubility is expected to plummet, while solubility in less polar organic solvents like toluene and moderately polar solvents like acetone will increase.
Experimental Protocol: Gravimetric Solubility Determination
This protocol is a self-validating system because equilibrium is confirmed by achieving a constant concentration over time.
-
Preparation: Add an excess amount of the solute (5-(3,4-dichlorophenyl)-1H-1,2,4-triazole) to a known volume of the desired solvent in a sealed, jacketed glass vessel.
-
Equilibration: Maintain a constant temperature using a thermostatic bath and stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure solid-liquid equilibrium is reached.
-
Settling: Stop stirring and allow the undissolved solid to settle for at least 4-6 hours.
-
Sampling: Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe fitted with a sub-micron filter to prevent aspiration of solid particles.
-
Quantification: Accurately weigh the collected sample. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dry solute is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent. The process should be repeated at various temperatures to generate a solubility curve.[11]
Acidity and Basicity (pKa)
The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[7]
-
pKa₁ (Protonated Triazole): The conjugate acid (triazolium ion) has a pKa of 2.19 - 2.45 .[3][7] This reflects the basicity of the ring nitrogens.
-
pKa₂ (Neutral Triazole): The N-H proton of the neutral molecule has a pKa of 10.26 .[3][7] This reflects the acidity of the N-H bond.
Predicted pKa for 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole:
-
Predicted pKa₁: < 2.19
-
Predicted pKa₂: < 10.26
Justification for Prediction: The 3,4-dichlorophenyl group is strongly electron-withdrawing due to the inductive effect (-I) of the two chlorine atoms.[12]
-
Effect on Basicity (pKa₁): This electron-withdrawing effect pulls electron density away from the triazole ring, making the lone pairs on the nitrogen atoms less available to accept a proton. This reduces the basicity of the ring, resulting in a lower pKa for the conjugate acid.
-
Effect on Acidity (pKa₂): The electron-withdrawing group also stabilizes the triazolate anion that forms upon deprotonation of the N-H bond. By delocalizing the negative charge, it makes the proton more easily removed. This increases the acidity of the N-H bond, resulting in a lower pKa .
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. It is a critical parameter for predicting drug absorption and membrane permeability.
-
1H-1,2,4-triazole (Experimental): LogP = -0.58 .[13][14] The negative value confirms its hydrophilic nature.
-
5-(3,4-dichlorophenyl)-1H-1,2,4-triazole (Predicted): 2.5 - 3.5
Justification for Prediction: The addition of a benzene ring generally increases the LogP by approximately +2.0. Each chlorine atom on the ring further increases lipophilicity by about +0.7. Therefore, a significant positive shift in the LogP value is expected, indicating a predominantly lipophilic character. This is consistent with data for related compounds like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which has a LogP of 2.6.[15]
Sources
- 1. scispace.com [scispace.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1H-1,2,4-Triazole [drugfuture.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1,2,4-triazole [stenutz.eu]
- 14. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]
